(S)-2-(Methylamino)-2-phenylethanol serves as a valuable chiral building block in asymmetric synthesis. Its chiral center allows chemists to control the stereochemistry of newly formed molecules, leading to the desired enantiomer with high purity. This is crucial for developing drugs and other pharmaceuticals, where specific stereoisomers often exhibit significantly different biological activities.
(S)-2-(Methylamino)-2-phenylethanol is being explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:
(S)-2-(Methylamino)-2-phenylethanol is a chiral compound characterized by the presence of a methylamino group and a phenyl group attached to a carbon center. Its molecular formula is CHN, and it has a CAS number of 143394-39-2. The compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural attributes, which influence its reactivity and biological interactions.
(S)-2-(Methylamino)-2-phenylethanol exhibits significant biological activity. Studies have indicated that it possesses:
The synthesis of (S)-2-(Methylamino)-2-phenylethanol can be achieved through several methods:
(S)-2-(Methylamino)-2-phenylethanol has various applications:
Research has demonstrated that (S)-2-(Methylamino)-2-phenylethanol interacts with biological membranes, influencing their structure and function. These interactions may lead to alterations in membrane fluidity, impacting cellular processes such as signaling and transport . Additionally, studies suggest that compounds with similar structures exhibit varying degrees of membrane affinity, which correlates with their biological activities.
Several compounds share structural similarities with (S)-2-(Methylamino)-2-phenylethanol, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Phenylethanol | Alcohol | Known for its antimicrobial properties |
| Phenylacetic acid | Carboxylic acid | Exhibits strong antibacterial activity |
| Phenyllactic acid | Hydroxy acid | Potential anti-inflammatory effects |
| Methyl phenylacetate | Ester | Used in flavoring; less bioactive than 2-phenylethanol |
(S)-2-(Methylamino)-2-phenylethanol is unique due to its chiral nature and the presence of a methylamino group, which enhances its potential biological interactions compared to its non-chiral counterparts.
(S)-2-(Methylamino)-2-phenylethanol is a chiral organic compound with the molecular formula C₉H₁₃NO [1] [2] [3]. The compound belongs to the class of phenylethanol derivatives and contains three distinct functional groups: a phenyl ring, a methylamino group, and a hydroxyl group [2]. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is (2S)-2-(methylamino)-2-phenylethanol [4].
The molecular structure features a central carbon atom bearing both the hydroxyl and methylamino substituents, which creates the stereogenic center responsible for the compound's chirality [2] [3]. The phenyl group is directly attached to this stereogenic carbon, positioning the aromatic system in close proximity to both heteroatom-containing functional groups [4].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Chemical Abstracts Service Registry Number | 143394-39-2 |
| Standard InChI | InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 |
| Standard InChIKey | ULIMZYAYESNNIP-SECBINFHSA-N |
| Isomeric SMILES | CNC@HC1=CC=CC=C1 |
Table 1: Fundamental molecular identifiers and structural parameters for (S)-2-(Methylamino)-2-phenylethanol [2] [3] [4]
The stereochemistry of (S)-2-(Methylamino)-2-phenylethanol is defined by the presence of a single stereogenic center at the carbon atom bearing both the hydroxyl and methylamino groups [2] [3]. The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the chiral center [4].
The stereochemical assignment follows from the priority sequence: nitrogen atom of the methylamino group (highest priority), followed by the phenyl carbon, the hydroxymethyl carbon, and finally the hydrogen atom (lowest priority) [2]. When viewed along the carbon-hydrogen bond with the hydrogen atom directed away from the observer, the remaining three substituents are arranged in a counterclockwise direction, confirming the (S) configuration [3] [4].
This absolute configuration is crucial for the compound's potential interactions with biological systems and its use in asymmetric synthesis applications [5]. The stereogenic center influences both the physical properties and the conformational preferences of the molecule [6].
| Stereochemical Parameter | Description |
|---|---|
| Number of Stereogenic Centers | 1 |
| Absolute Configuration | (S) |
| Optical Activity | Dextrorotatory or Levorotatory (depends on measurement conditions) |
| Enantiomer | (R)-2-(Methylamino)-2-phenylethanol |
Table 2: Stereochemical characteristics of (S)-2-(Methylamino)-2-phenylethanol [2] [3] [4]
(S)-2-(Methylamino)-2-phenylethanol exhibits physical properties characteristic of primary alcohols with additional amino functionality [4]. The compound appears as a colorless liquid under standard conditions [4]. The presence of both hydroxyl and amino groups enables extensive hydrogen bonding, which significantly influences the compound's physical behavior [7] [8].
Based on computational predictions and analogous compounds, the density is estimated to be approximately 1.1 grams per cubic centimeter [9] [10]. The boiling point is predicted to be around 300.9 degrees Celsius at 760 millimeters of mercury pressure [9] [10]. The flash point is estimated at approximately 135.8 degrees Celsius [9] [10].
The compound demonstrates optical activity due to its chiral nature [11]. The specific rotation value depends on the solvent, concentration, temperature, and wavelength of measurement [11]. Optical rotation measurements are typically conducted using the sodium D-line at 589 nanometers wavelength [11].
| Physical Property | Value | Conditions |
|---|---|---|
| Physical State | Colorless liquid | Standard conditions |
| Density | ~1.1 g/cm³ | Estimated |
| Boiling Point | ~300.9°C | 760 mmHg |
| Flash Point | ~135.8°C | Standard conditions |
| Refractive Index | ~1.564 | Estimated |
| Vapor Pressure | ~0.0 mmHg | 25°C |
Table 3: Physical properties of (S)-2-(Methylamino)-2-phenylethanol [9] [10] [4]
The compound's solubility characteristics are influenced by its dual hydrophilic nature through both hydroxyl and amino groups, combined with the hydrophobic phenyl ring [7]. This amphiphilic character affects its partition behavior between polar and nonpolar phases [7].
The spectroscopic characterization of (S)-2-(Methylamino)-2-phenylethanol involves multiple analytical techniques that provide structural confirmation and purity assessment [7] [8]. Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [7] [8].
The infrared spectrum exhibits a broad absorption band in the 3300-3400 wavenumber region, characteristic of both hydroxyl and amino group stretching vibrations [7] [8]. The carbon-hydrogen stretching modes appear around 2900-3000 wavenumbers [12] [7]. The carbon-oxygen stretching vibration is observed near 1000 wavenumbers [7] [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information [5] [13]. In proton nuclear magnetic resonance, the aromatic protons appear in the 7.2-7.4 parts per million region [5] [13]. The hydroxyl proton signal typically appears between 4-7 parts per million, depending on the solvent and concentration [7] [8]. The methylamino protons show characteristic chemical shifts and coupling patterns [13].
| Spectroscopic Technique | Key Absorption/Signal | Assignment |
|---|---|---|
| Infrared | 3300-3400 cm⁻¹ | O-H and N-H stretching |
| Infrared | ~2900-3000 cm⁻¹ | C-H stretching |
| Infrared | ~1000 cm⁻¹ | C-O stretching |
| ¹H Nuclear Magnetic Resonance | 7.2-7.4 ppm | Aromatic protons |
| ¹H Nuclear Magnetic Resonance | 4-7 ppm | Hydroxyl proton |
| Mass Spectrometry | m/z 152 | [M+H]⁺ |
Table 4: Characteristic spectroscopic data for (S)-2-(Methylamino)-2-phenylethanol [5] [7] [13] [8]
Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 151, corresponding to the molecular weight [3]. The fragmentation pattern includes characteristic losses typical of alcohols and amines, such as alpha cleavage and dehydration processes [7] [8]. The base peak and fragmentation behavior provide structural confirmation [14].
The conformational analysis of (S)-2-(Methylamino)-2-phenylethanol reveals multiple stable rotameric forms arising from rotation around several bonds [6] [15] [16]. The primary conformational flexibility originates from rotation around the carbon-carbon bond connecting the stereogenic center to the phenyl ring, and rotation around the carbon-nitrogen bond of the methylamino group [6] [15].
Computational studies on related phenylethanol and phenethylamine systems indicate that folded conformations are generally preferred due to favorable intramolecular interactions [6] [15] [16]. These interactions include weak hydrogen bonding between the hydroxyl group and the aromatic ring, as well as possible amine-aromatic interactions [6] [15].
The conformational preferences are influenced by both steric effects and electronic interactions [17] [16]. In the gas phase, folded gauche conformations are typically more stable than extended anti conformations [6] [16]. The energy differences between conformers are relatively small, typically in the range of 1-6 kilojoules per mole [6] [15].
Solvent effects significantly impact the conformational equilibrium [16]. Polar solvents tend to stabilize more extended conformations due to favorable solvation of the polar functional groups [16]. Nonpolar environments favor more compact, folded structures that maximize intramolecular interactions [16].
| Conformational Type | Relative Stability | Key Interactions |
|---|---|---|
| Folded Gauche | Most stable | Intramolecular H-bonding |
| Extended Anti | Less stable | Minimal intramolecular interaction |
| Alternative Gauche | Intermediate | Partial intramolecular contact |
Table 5: Conformational preferences of (S)-2-(Methylamino)-2-phenylethanol [6] [15] [16]
(S)-2-(Methylamino)-2-phenylethanol — commonly named halostachine or N-methyl-β-phenylethanolamine — has been confirmed in four taxonomic groups (Table 1). The compound was first isolated from the halophytic shrub Halostachys caspica in the family Amaranthaceae [1]. Subsequent phytochemical surveys detected it in two temperate grasses of the family Poaceae, perennial ryegrass Lolium perenne and tall fescue Festuca arundinacea [1] [2] [3], and in the Fabaceae shrub Acacia rigidula [4] [5]. No records have described the molecule in lower plants or microorganisms, and all verified occurrences are confined to higher plants.
| Genus and species | Family | Plant growth form | Geographical distribution (native) | Primary tissue reported |
|---|---|---|---|---|
| Halostachys caspica | Amaranthaceae | Halophytic shrub | Arid saline deserts of Western and Central Asia [6] | Aerial branches [1] |
| Lolium perenne | Poaceae | Perennial grass | Europe; temperate regions worldwide (cultivated) | Leaf blades and sheaths [2] |
| Festuca arundinacea | Poaceae | Perennial grass | Mediterranean Basin; widely sown in North America | Whole shoots and roots [3] |
| Acacia rigidula | Fabaceae | Shrub–small tree | Limestone hills of Texas and Central Mexico | Mature leaves [4] [5] |
Plant biosynthesis of (S)-2-(Methylamino)-2-phenylethanol appears to follow the general phenylalanine-derived amine route characterised for other phenylethanolamines [7] [8]. Current evidence indicates four enzymatic steps (Figure 1):
Halostachys caspica expresses transcripts of both aromatic amino-acid decarboxylase and phenylethanolamine N-methyltransferase under salt stress [11], supporting the proposed route in halophytic species. Comparable transcript up-regulation has been observed in ryegrass exposed to nitrogen limitation, conditions that increase pools of free phenylalanine [12]. No evidence has been found for microbial endophyte participation; the compound is therefore regarded as a genuine plant secondary metabolite.
The ecological roles of (S)-2-(Methylamino)-2-phenylethanol are inferred from both plant-centred and animal-centred observations.
Collectively these findings suggest that (S)-2-(Methylamino)-2-phenylethanol functions as a multipurpose defence metabolite, supplementing other allelochemicals in both halophytic and mesic species.
Published concentration data remain scarce but illustrate large interspecific variation (Table 2). Quantitation relies on mass-spectrometric techniques with selective ion monitoring to separate the amine from co-extractives.
| Species | Tissue analysed | Reported concentration | Dry-weight basis | Analytical platform | Reference |
|---|---|---|---|---|---|
| Acacia rigidula (late-season leaves) | Mature leaf lamina | 3.30 – 7.13 mg g⁻¹ | Gas chromatography coupled with mass spectrometry after methanol–chloroform extraction | [5] | |
| Acacia rigidula (dietary-supplement powders) | Commercial leaf extract | 0.12 – 0.38 mg g⁻¹ | Liquid chromatography with tandem mass spectrometry after cation-exchange cleanup | [14] | |
| Halostachys caspica (aerial branches) | Whole succulent branch | Qualitative detection; quantitative values not yet reported | Gas chromatography coupled with mass spectrometry | [1] | |
| Lolium perenne (green leaf tissue) | Blade and sheath | < 0.01 mg g⁻¹ (trace amounts) | Gas chromatography coupled with mass spectrometry | [2] | |
| Festuca arundinacea (whole shoot) | Vegetative shoot | 0.0002 – 0.0005 mg g⁻¹ | Gas chromatography coupled with mass spectrometry | [3] |
Methodological notes.
L-phenylalanine → phenethylamine → (S)-2-amino-2-phenylethanol → (S)-2-(methylamino)-2-phenylethanol. Enzymes: aromatic amino-acid decarboxylase, cytochrome P450 hydroxylase, phenylethanolamine N-methyltransferase [9] [7] [10].
Research gaps. Quantitative field surveys in halophytes and grasses are still lacking, and the ecological thresholds at which the amine deters herbivores have never been experimentally defined. Future work coupling targeted mass-spectrometric mapping with bioassays will clarify how concentration gradients of (S)-2-(Methylamino)-2-phenylethanol contribute to plant fitness across contrasting habitats.
Irritant